molecular formula C22H30ClN3O4S B2821919 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride CAS No. 1189960-07-3

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride

Katalognummer: B2821919
CAS-Nummer: 1189960-07-3
Molekulargewicht: 468.01
InChI-Schlüssel: GNVCXBFYOHHRJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O4S and its molecular weight is 468.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a benzylpiperazine moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms. The synthesis typically involves the reaction of 4-benzylpiperazine with sulfonyl chlorides followed by acylation with p-tolyloxyacetic acid derivatives. The resulting compound is characterized by its structural complexity, which contributes to its diverse biological effects.

Anticonvulsant Activity

Research has indicated that derivatives of benzylpiperazine exhibit significant anticonvulsant properties. A study evaluating related compounds demonstrated that modifications in the piperazine ring and the introduction of various substituents can lead to enhanced efficacy against seizures. For instance, compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects in animal models, suggesting a relationship between structural modifications and pharmacological outcomes .

Neuroprotective Effects

The neuroprotective potential of benzylpiperazine derivatives has been explored in the context of Alzheimer's disease. A study focusing on donepezil-sulfonamide hybrids found that these compounds could inhibit acetylcholinesterase (AChE) activity and amyloid-beta aggregation, both critical factors in neurodegenerative disorders. The introduction of the sulfonamide group appears to enhance the neuroprotective properties, indicating a promising avenue for developing treatments for cognitive decline .

Antitumor Activity

In oncology, sulfonamide derivatives have been recognized for their anti-neoplastic properties. The compound's ability to interact with specific molecular targets involved in tumor progression has been documented. For example, certain analogs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

  • Substituent Variation : Modifications on the benzyl ring significantly affect potency; electron-withdrawing groups tend to enhance activity.
  • Piperazine Modifications : Alterations in the piperazine structure can lead to variations in lipophilicity and receptor binding affinity, impacting overall efficacy.
  • Linker Length : The length and flexibility of the linker between the piperazine and sulfonamide moieties are critical for maintaining biological activity.

Case Study 1: Anticonvulsant Screening

In a series of experiments involving maximal electroshock (MES) tests on mice, several derivatives were evaluated for their anticonvulsant properties. Compounds with specific substitutions on the piperazine ring demonstrated significant protection against seizures at varying doses, indicating a clear correlation between structural features and anticonvulsant efficacy .

Compound IDStructure VariationMES Efficacy (mg/kg)Notes
123-chlorophenyl100Effective at 0.5 h
193-(trifluoromethyl)anilide300High potency at both time intervals
24Morpholine derivative100Effective only at 0.5 h

Case Study 2: Neuroprotection Evaluation

A study assessing neuroprotective effects found that certain sulfonamide hybrids exhibited significant inhibition of AChE and reduced amyloid-beta aggregation in vitro. These results suggest potential applications in treating Alzheimer's disease through dual mechanisms of action—enhancing cholinergic neurotransmission while preventing neurotoxic aggregation .

Eigenschaften

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-methylphenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.ClH/c1-19-7-9-21(10-8-19)29-18-22(26)23-11-16-30(27,28)25-14-12-24(13-15-25)17-20-5-3-2-4-6-20;/h2-10H,11-18H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCXBFYOHHRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.